molecular formula C7H13NO4 B1526170 N-methoxy-N-methyl-1,4-dioxane-2-carboxamide CAS No. 1214900-98-7

N-methoxy-N-methyl-1,4-dioxane-2-carboxamide

Cat. No.: B1526170
CAS No.: 1214900-98-7
M. Wt: 175.18 g/mol
InChI Key: KHGAHEVTGMUNDD-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-1,4-dioxane-2-carboxamide (CAS 1214900-98-7) is a chemical compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol . This compound belongs to the class of Weinstock reagents, also known as Weinreb amides, which are highly valued in organic synthesis for their role as versatile intermediates. The primary application of this reagent is to function as a synthetic building block, particularly in the formation of ketones from organometallic reagents such as Grignard or organolithium compounds, due to its stable chelating structure that prevents over-addition. Researchers utilize this carboxamide derivative in the development of novel chemical entities, including those featuring the 1,4-dioxane scaffold, a structure present in various pharmacologically active molecules . The compound has a specified purity of 95% and should be stored at room temperature . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling procedures .

Properties

IUPAC Name

N-methoxy-N-methyl-1,4-dioxane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-8(10-2)7(9)6-5-11-3-4-12-6/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGAHEVTGMUNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1COCCO1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methoxy-N-methyl-1,4-dioxane-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical development. Characterized by its unique dioxane structure and specific functional groups, this compound is being explored for its interactions with various biological receptors and potential therapeutic applications.

The molecular formula of this compound is C₇H₁₃NO₄, with a molecular weight of approximately 159.18 g/mol. Its structure includes a dioxane ring, which contributes to its chemical stability and versatility in biological systems. The presence of methoxy and methyl groups is significant for enhancing receptor affinity and modifying biological activity compared to related compounds.

Biological Activity

Research indicates that this compound exhibits various biological activities that make it a candidate for drug development. Key findings include:

  • Receptor Interactions : Studies have shown that this compound interacts with multiple receptor systems, which may lead to diverse pharmacological effects. Its structural features suggest enhanced binding capabilities compared to similar compounds.
  • Pharmaceutical Development : The compound is being investigated as a lead compound in drug development targeting various conditions, including cancer and inflammation. Its potential as a pharmaceutical agent stems from the biological activities observed in preliminary studies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxaneContains two methoxy groups; more steric hindranceBetter stability in certain reactions
6-Methyl-1,4-dioxane-2-carboxylic acidLacks the methoxy group; contains a carboxylic acidMore acidic properties; different biological activity
N-Methyl-1,4-dioxane-2-carboxamideSimilar backbone but lacks methoxy substitutionPotentially different receptor interactions

This table highlights how this compound stands out due to its specific substitutions that may enhance its receptor affinity and overall biological activity.

Case Studies

Several case studies have investigated the biological effects of compounds related to dioxane derivatives. For example:

  • A study demonstrated that certain dioxane derivatives exhibit significant cytotoxicity against glioblastoma cells, suggesting potential applications in cancer therapy .
  • Another case highlighted the role of dioxane derivatives in inducing apoptosis in various cancer cell lines, further supporting their therapeutic potential .

These findings indicate a promising direction for further research into the mechanisms of action and therapeutic applications of this compound.

Future Directions

Given the preliminary findings regarding its biological activity and potential therapeutic applications, further research is warranted to explore:

  • Mechanisms of Action : Detailed studies on how this compound interacts at the molecular level with specific receptors.
  • In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its efficacy and safety profile.
  • Structure–Activity Relationship (SAR) : Conducting SAR studies to optimize the compound's structure for enhanced activity against targeted diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-methoxy-N-methyl-1,4-dioxane-2-carboxamide with structurally related carboxamides and ether derivatives, emphasizing differences in synthesis, properties, and applications.

Compound Name Structural Features Key Applications/Synthesis Insights Physical/Chemical Properties References
N-Methoxy-N-methyl-1,4-benzodioxan-2-carboxamide Benzodioxane ring (aromatic), Weinreb amide group Precursor to 1,4-benzodioxan-2-carboxyaldehyde; used in medicinal chemistry (DPP-IV/carbonic anhydrase inhibitor synthesis) Higher thermal stability due to aromaticity; melting point >100°C (inferred from synthesis conditions)
(2R)-N-(Pyridin-2-yl)-1,4-dioxane-2-carboxamide Chiral 1,4-dioxane, pyridinyl substituent Potential pharmaceutical applications (stereospecific interactions) Specified enantiopurity ([α]D²⁵ data); SMILES: O=C(Nc1ccccn1)C1COCCO1
N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide Spirocyclic dioxane ring system Unclear (specialized intermediates for complex heterocycles) Enhanced steric hindrance; likely lower solubility than monocyclic analogs
N-Methoxy-N-methyl-2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxine-2-carboxamide Fused naphtho-dioxine ring system Intermediate for epoxide synthesis (e.g., erythro/threo diastereomers) Complex NMR splitting patterns (e.g., δ 12.08 ppm for NH in dihydroquinoline analogs)
N-Methyl-N-(4-nitrophenethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide Quinoline backbone, nitrophenethyl group Anticancer or antimicrobial agent synthesis (inferred from nitro reduction to amines) High-yield hydrogenation (97.4% yield with Pd/C); MS m/z: 336.2 [M+H]⁺

Key Comparative Insights:

Stereochemical Complexity :

  • The target compound lacks specified stereochemistry, unlike (2R)-N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide , which is enantiopure (98–99.64% e.e. in related benzodioxane derivatives) . This impacts biological activity; for example, chiral dioxane derivatives are prioritized in drug design for target specificity.

Ring System and Reactivity: Benzodioxane analogs (e.g., N-methoxy-N-methyl-1,4-benzodioxan-2-carboxamide) exhibit higher aromatic stability, enabling harsher reaction conditions (e.g., LiAlH₄ at −20°C) . In contrast, the non-aromatic dioxane ring in the target compound may limit thermal stability but enhance flexibility for spirocyclic derivatization .

Functional Group Diversity: Compounds like N-methyl-N-(4-nitrophenethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide incorporate reducible nitro groups, enabling post-synthetic modifications absent in the target compound .

Commercial Viability :

  • The target compound’s discontinuation by suppliers contrasts with specialized analogs (e.g., hexahydronaphtho-dioxine derivatives), which remain in research use, suggesting higher demand for complex intermediates in niche applications .

Preparation Methods

Starting Materials and General Strategy

The preparation of N-methoxy-N-methyl-1,4-dioxane-2-carboxamide typically begins from α,α-dialkoxyacetic acids or their esters, which are functionalized to introduce the Weinreb amide moiety. Two main synthetic pathways have been reported:

These methods aim to yield the Weinreb amide with high purity and good yield.

Method 1: Transesterification Approach

This method involves the reaction of methyl or ethyl α,α-dialkoxyacetates with the magnesium chloride salt of N,O-dimethylhydroxylamine (methoxymethyl amine) in anhydrous tetrahydrofuran (THF) at low temperature (−78 °C). The reaction proceeds via nucleophilic substitution of the ester group to form the Weinreb amide.

  • Yield: Approximately 30% for methyl esters; ethyl esters give only trace amounts.
  • Limitations: Low yield and limited substrate scope.

Method 2: Acid Chloride Route (Preferred)

A more efficient and higher-yielding method involves:

  • Formation of acid chloride: Treatment of α,α-dialkoxyacetic acids with triphosgene in dichloromethane at 0 °C to generate the corresponding acid chloride intermediate.
  • Amidation: Reaction of the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine (TEA) to afford the Weinreb amide.
  • Yields: 75–88% depending on the starting acid.
  • Advantages: Higher yields, cleaner reactions, and easier purification.

Reaction Conditions and Purification

  • Solvents: Anhydrous THF for transesterification; dichloromethane for acid chloride formation.
  • Temperature: Low temperatures (0 to −78 °C) to control reactivity and avoid side reactions.
  • Purification: Distillation using a Kugelrohr apparatus at reduced pressure (40 °C, 0.5 mmHg) or column chromatography on silica gel.
  • Stability: The Weinreb amides prepared are stable under experimental conditions without decomposition.

Representative Data Table of Preparation Yields

Entry Starting Material Method Yield (%) Notes
1 Methyl α,α-dimethoxyacetate Transesterification 30 Low yield, moderate purity
2 Ethyl α,α-diethoxyacetic acid Acid Chloride Route 75 Higher yield, cleaner reaction
3 α,α-Dimethoxyacetic acid Acid Chloride Route 88 Highest yield, preferred method

Nucleophilic Addition to Form α-Ketoacetals

The prepared this compound serves as a key intermediate for synthesizing α-ketoacetals through nucleophilic addition of organometallic reagents such as Grignard reagents (RMgX) or organolithiums (RLi).

Research Findings and Practical Applications

  • The acid chloride method is the most efficient and reproducible for preparing the Weinreb amide derivative.
  • The compound is stable and can be purified readily by distillation or chromatography.
  • The Weinreb amide intermediate facilitates the synthesis of a broad range of α-ketoacetals, which are valuable in pharmaceutical synthesis, exemplified by the synthesis of (±)-salbutamol.
  • The method avoids formation of byproducts that complicate purification, enhancing synthetic efficiency.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials α,α-Dialkoxyacetic acids or esters
Key reagents Triphosgene, N,O-dimethylhydroxylamine HCl, TEA
Solvents Dichloromethane, THF
Temperature 0 °C (acid chloride formation), −78 °C (transesterification)
Yields 30% (transesterification), up to 88% (acid chloride route)
Purification methods Kugelrohr distillation, silica gel chromatography
Stability Stable under reaction and storage conditions
Application Precursor for α-ketoacetals synthesis

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsPurposeReference
Hydrolysis10% HCl, acetone, refluxCleave intermediates
CrystallizationToluene, 8 mLEnrich enantiopurity
CharacterizationChiral HPLC (98–99.64% e.e.)Verify enantiopurity

Q. Table 2: Comparative Bioactivity of Structural Analogs

CompoundSubstituentBioactivity (IC₅₀)Reference
N-Hydroxy analog-OH12 µM (Enzyme X)
N-Methoxy analog-OCH₃8 µM (Enzyme X)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methoxy-N-methyl-1,4-dioxane-2-carboxamide
Reactant of Route 2
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N-methoxy-N-methyl-1,4-dioxane-2-carboxamide

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